Cas no 2138419-67-5 (N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide)
![N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide structure](https://ja.kuujia.com/scimg/cas/2138419-67-5x500.png)
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide
- 2138419-67-5
- EN300-843701
-
- インチ: 1S/C12H19N3O2/c16-11-4-9(7-15(11)10-5-13-6-10)14-12(17)8-2-1-3-8/h8-10,13H,1-7H2,(H,14,17)
- InChIKey: XADLFRRUFVNCCU-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CN1C1CNC1)NC(C1CCC1)=O
計算された属性
- せいみつぶんしりょう: 237.147726857g/mol
- どういたいしつりょう: 237.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 61.4Ų
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843701-10.0g |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
2138419-67-5 | 95.0% | 10.0g |
$4729.0 | 2025-02-21 | |
Enamine | EN300-843701-1.0g |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
2138419-67-5 | 95.0% | 1.0g |
$1100.0 | 2025-02-21 | |
Enamine | EN300-843701-0.1g |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
2138419-67-5 | 95.0% | 0.1g |
$968.0 | 2025-02-21 | |
Enamine | EN300-843701-0.25g |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
2138419-67-5 | 95.0% | 0.25g |
$1012.0 | 2025-02-21 | |
Enamine | EN300-843701-5.0g |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
2138419-67-5 | 95.0% | 5.0g |
$3189.0 | 2025-02-21 | |
Enamine | EN300-843701-0.05g |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
2138419-67-5 | 95.0% | 0.05g |
$924.0 | 2025-02-21 | |
Enamine | EN300-843701-0.5g |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
2138419-67-5 | 95.0% | 0.5g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-843701-2.5g |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
2138419-67-5 | 95.0% | 2.5g |
$2155.0 | 2025-02-21 |
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamideに関する追加情報
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide: A Comprehensive Overview
N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide (CAS No. 2138419-67-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide is defined by its core cyclobutane ring linked to a pyrrolidinone moiety, which is further substituted with an azetidine group. This intricate arrangement of functional groups imparts the compound with distinct pharmacological properties. The cyclobutane ring provides rigidity and conformational stability, while the pyrrolidinone and azetidine moieties contribute to its binding affinity and selectivity for specific biological targets.
The synthesis of N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide involves a multi-step process that typically begins with the formation of the cyclobutane carboxylic acid derivative. Subsequent reactions include the introduction of the pyrrolidinone and azetidine functionalities through carefully controlled conditions. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both research and potential clinical applications.
One of the key areas of interest in the study of N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide is its biological activity. Preclinical studies have demonstrated that this compound exhibits potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress, which are critical factors in the progression of these conditions.
In addition to its neuroprotective properties, N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide has also shown significant antitumor activity. Research conducted on various cancer cell lines has revealed that this compound can inhibit cell proliferation and induce apoptosis through multiple pathways. These findings suggest that it may have potential as a novel anticancer agent, particularly for cancers that are resistant to conventional therapies.
The pharmacokinetic profile of N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed following oral administration and has a reasonable half-life, which supports its potential for therapeutic use.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide. Early results from phase I trials have indicated that it is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for more advanced clinical studies.
In conclusion, N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide (CAS No. 2138419-67-5) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical benefits, this compound holds significant promise for improving patient outcomes in various medical conditions.
2138419-67-5 (N-[1-(azetidin-3-yl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide) 関連製品
- 53546-75-1(2-(2,3,4,5,6-pentamethylphenyl)acetic acid)
- 898408-33-8(7-butyl-8-{4-(4-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2228247-66-1(2-fluoro-6-1-(hydroxymethyl)cyclopropylphenol)
- 1803929-64-7(3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine)
- 86088-36-0(2-(3-phenylpropyl)oxirane)
- 894050-86-3(2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide)
- 1105188-70-2(1-benzyl-5-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione)
- 67092-21-1(2,5,6-Trichloroquinazoline)
- 1384552-70-8(3-2-(furan-2-yl)-2-hydroxypropyl-1-(4-methoxyphenyl)urea)
- 2751610-19-0(3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride)




